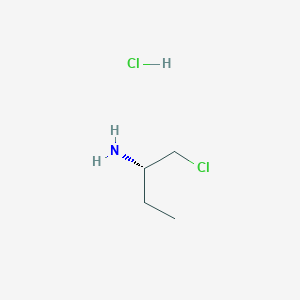![molecular formula C16H11F3N2O3 B13556952 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules, making it valuable in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 2-(trifluoromethyl)phenylmethanol with 4-hydroxybenzaldehyde to form the corresponding benzyl ether. This intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications:
Biology: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.
Trifluoromethylphenol: Used in the synthesis of various organic compounds.
Trifluoromethyl ketones: Valuable in organic synthesis and as intermediates in pharmaceutical production.
Uniqueness
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to its combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H11F3N2O3 |
|---|---|
Molekulargewicht |
336.26 g/mol |
IUPAC-Name |
5-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)13-4-2-1-3-11(13)9-23-12-7-5-10(6-8-12)14-20-21-15(22)24-14/h1-8H,9H2,(H,21,22) |
InChI-Schlüssel |
OHXXGWCFCDNPPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=O)O3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)




![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)

![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13556951.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)

